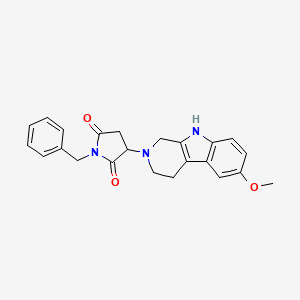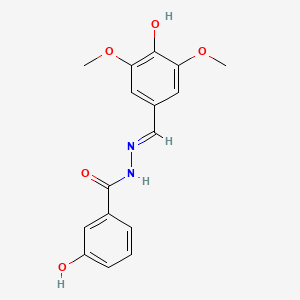
5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide, also known as INDY, is a chemical compound that has been extensively researched for its potential therapeutic applications. INDY is a pyrazole derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. In
Mechanism of Action
The mechanism of action of 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide is not fully understood. However, research has shown that 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide inhibits the activity of several enzymes, including COX-2, iNOS, and NF-κB, which are involved in the inflammatory response. 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has also been found to activate the AMPK pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. Research has shown that 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many diseases, including cancer and autoimmune disorders. 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. In addition, 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has been found to exhibit anti-oxidant properties, which can protect cells from oxidative stress and damage.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide in lab experiments include its high purity, high yield, and well-established synthesis method. However, the limitations of using 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide in lab experiments include its limited solubility in water and its potential for toxicity at high concentrations.
Future Directions
Future research on 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide could focus on its potential therapeutic applications in the treatment of cancer, autoimmune disorders, and other inflammatory diseases. In addition, research could explore the mechanism of action of 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide and its potential interactions with other drugs. Further studies could also investigate the potential toxicity of 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide and its effects on different cell types. Finally, research could explore the development of new synthesis methods for 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide that could improve its solubility and reduce its toxicity.
Synthesis Methods
The synthesis of 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide involves the reaction of 1H-indole-3-carboxaldehyde with N,N-dimethylhydrazine in the presence of a catalyst. The resulting product is then treated with 3-dimethylaminopropionic acid to yield 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide. The synthesis of 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has been optimized to yield high purity and high yield.
Scientific Research Applications
5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. Research has shown that 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide exhibits anti-inflammatory, anti-cancer, and anti-oxidant properties. 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many diseases, including cancer and autoimmune disorders. 5-(1H-indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors.
properties
IUPAC Name |
5-(indol-1-ylmethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-18(2)15(20)13-9-12(16-17-13)10-19-8-7-11-5-3-4-6-14(11)19/h3-9H,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTOTPMANPCINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NNC(=C1)CN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(4-biphenylylcarbonyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B6114395.png)
![N'-[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]acetohydrazide](/img/structure/B6114407.png)
![N-{1-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6114412.png)
![N-(3,4-dimethylphenyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinamine](/img/structure/B6114417.png)

![1-{4-[4-(tetrahydro-3-thienyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6114440.png)
![2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6114477.png)

![ethyl 1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6114488.png)

![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B6114502.png)
![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6114507.png)

![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine](/img/structure/B6114520.png)